![molecular formula C17H23BN2O5 B13670686 (1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group and the boronic acid moiety makes it a versatile intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an indoline derivative with a Boc group, followed by the formation of the spirocyclic structure through a cyclization reaction. The boronic acid group is then introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can interact with active site residues. The Boc group provides stability and protection during synthetic transformations, which can be removed under specific conditions to reveal the active amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-indole-2-boronic acid: Similar in structure but with an indole ring instead of the spirocyclic piperidine.
1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid: Contains a pyrrole ring and is used in similar synthetic applications.
Uniqueness
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-4-yl)boronic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.
Propriétés
Formule moléculaire |
C17H23BN2O5 |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-4-yl]boronic acid |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-9-7-17(8-10-20)13-11(18(23)24)5-4-6-12(13)19-14(17)21/h4-6,23-24H,7-10H2,1-3H3,(H,19,21) |
Clé InChI |
FMNDOUKJYGOUNN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


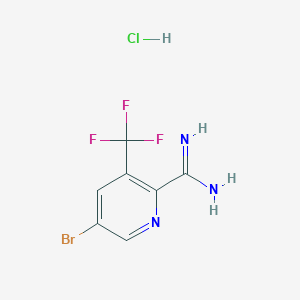
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)

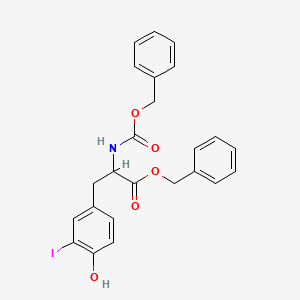

![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13670668.png)
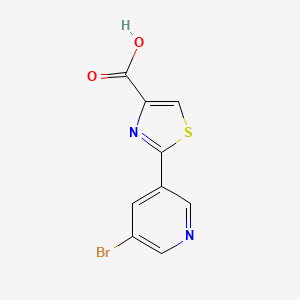
![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
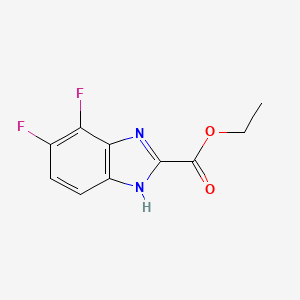
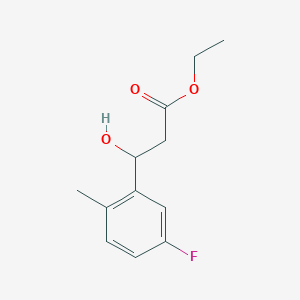
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
